Methyl 4-(benzylamino)benzoate Methyl 4-(benzylamino)benzoate
Brand Name: Vulcanchem
CAS No.: 123876-56-2
VCID: VC14345454
InChI: InChI=1S/C15H15NO2/c1-18-15(17)13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3
SMILES:
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

Methyl 4-(benzylamino)benzoate

CAS No.: 123876-56-2

Cat. No.: VC14345454

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(benzylamino)benzoate - 123876-56-2

Specification

CAS No. 123876-56-2
Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name methyl 4-(benzylamino)benzoate
Standard InChI InChI=1S/C15H15NO2/c1-18-15(17)13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3
Standard InChI Key LFUBRMQHWKUBDF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Methyl 4-(benzylamino)benzoate belongs to the class of benzoic acid esters, featuring a benzylamine group attached to the aromatic ring. Key identifiers include:

PropertyValueSource
CAS Registry Number123876-56-2
Molecular FormulaC15H15NO2\text{C}_{15}\text{H}_{15}\text{NO}_{2}
Molecular Weight241.28 g/mol
IUPAC Namemethyl 4-(benzylamino)benzoate
SMILES NotationCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2

The benzylamino group (NHCH2C6H5-\text{NHCH}_2\text{C}_6\text{H}_5) introduces both steric and electronic effects, influencing the compound’s reactivity. The ester moiety (COOCH3-\text{COOCH}_3) enhances solubility in organic solvents, making it suitable for use in synthetic reactions .

Chemical Reactivity and Applications

Reactivity

The benzylamino group participates in reductive amination and Schiff base formation, while the ester moiety undergoes hydrolysis, transesterification, or nucleophilic acyl substitution . For example:

  • Hydrolysis: Under acidic or basic conditions, the ester converts to 4-(benzylamino)benzoic acid, a potential precursor for metal-organic frameworks (MOFs) .

  • Reduction: Catalytic hydrogenation could cleave the benzyl group, yielding methyl 4-aminobenzoate, a known sunscreen component .

Pharmaceutical Applications

Although direct pharmacological data are scarce, structural analogs highlight potential uses:

  • Antimicrobial Agents: Derivatives like methyl 4-((benzylamino)methyl)benzoate (CAS 190655-55-1) exhibit activity against Gram-positive bacteria, suggesting similar potential for the title compound.

  • Prodrug Development: The ester group enhances membrane permeability, making it a candidate for prodrug formulations .

Comparison with Structural Analogs

CompoundCAS NumberMolecular FormulaKey Differences
Methyl 4-(benzylamino)benzoate123876-56-2C15H15NO2\text{C}_{15}\text{H}_{15}\text{NO}_{2}Baseline compound
Methyl 4-(benzylamino)-3-nitrobenzoate68502-46-5C15H14N2O4\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_4Nitro group enhances electrophilicity
Methyl 4-((benzylamino)methyl)benzoate190655-55-1C16H17NO2\text{C}_{16}\text{H}_{17}\text{NO}_{2}Additional methylene spacer

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